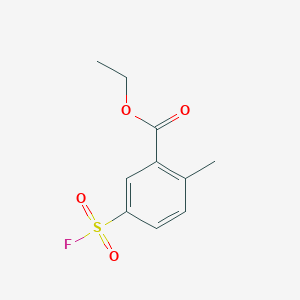
Ethyl 5-(fluorosulfonyl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(fluorosulfonyl)-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO4S and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(fluorosulfonyl)-2-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and cytotoxic effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a benzoate structure modified by a fluorosulfonyl group, which significantly influences its reactivity and biological activity. The presence of the fluorosulfonyl moiety enhances the compound's ability to interact with biological targets, potentially leading to various therapeutic applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |
|---|---|---|
| Staphylococcus aureus (MSSA) | 12.5 | 25 |
| Staphylococcus aureus (MRSA) | 6.25 | 12.5 |
| Escherichia coli | 50 | >100 |
| Pseudomonas aeruginosa | 100 | >200 |
The compound exhibited low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index for further development as an antibacterial agent .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against influenza viruses. In vitro studies demonstrated that the compound could inhibit viral replication effectively.
- EC50 Values : The effective concentration required to inhibit viral replication was determined through plaque reduction assays.
| Virus Strain | EC50 μM | CC50 μM |
|---|---|---|
| H1N1 | 0.02 | >10 |
| H5N1 | 0.03 | >10 |
| H5N8 | 0.05 | >10 |
These results indicate that this compound possesses promising antiviral properties with low cytotoxicity .
Cytotoxicity Studies
The safety profile of this compound was assessed using various human cell lines. The compound showed minimal cytotoxic effects at concentrations below its MIC values, supporting its potential as a therapeutic agent.
- Cell Viability Assay : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 85 |
| 50 | 70 |
These findings indicate that the compound maintains high cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 6.25 μg/mL, showcasing its potential in treating resistant bacterial infections .
- Antiviral Properties : Research indicated that this compound exhibited significant antiviral activity against influenza virus strains, with EC50 values comparable to established antiviral drugs .
- Safety Assessments : In vivo studies conducted on animal models revealed no acute toxicity at doses up to 1000 mg/kg, further supporting its safety for potential therapeutic use .
Properties
Molecular Formula |
C10H11FO4S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5-fluorosulfonyl-2-methylbenzoate |
InChI |
InChI=1S/C10H11FO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
DCIBBLKHYGNNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















